4-Chloro-2-isopropyl-3-nitro-phenol
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Overview
Description
4-Chloro-2-isopropyl-3-nitro-phenol is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of phenol, characterized by the presence of a chlorine atom, an isopropyl group, and a nitro group attached to the benzene ring. This compound is used in various industrial applications, including the synthesis of dyes, pharmaceuticals, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-3-nitro-phenol typically involves the nitration of 4-chloro-2-isopropyl-phenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound involves a multi-step process that includes the chlorination of 2-isopropyl-phenol followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of activated carbon to remove organic impurities during the reaction process is a common practice to enhance the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-3-nitro-phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed
Reduction: 4-Chloro-2-isopropyl-3-amino-phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
4-Chloro-2-isopropyl-3-nitro-phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-3-nitro-phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The phenolic group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison
4-Chloro-2-isopropyl-3-nitro-phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to other chloronitrophenols, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in industrial and pharmaceutical contexts .
Properties
IUPAC Name |
4-chloro-3-nitro-2-propan-2-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)8-7(12)4-3-6(10)9(8)11(13)14/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMODHYUGGJADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1[N+](=O)[O-])Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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